1-(3-Chloropropyl)-2-nitro-6-(trifluoromethoxy)benzene
CAS No.:
Cat. No.: VC18806963
Molecular Formula: C10H9ClF3NO3
Molecular Weight: 283.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClF3NO3 |
|---|---|
| Molecular Weight | 283.63 g/mol |
| IUPAC Name | 2-(3-chloropropyl)-1-nitro-3-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C10H9ClF3NO3/c11-6-2-3-7-8(15(16)17)4-1-5-9(7)18-10(12,13)14/h1,4-5H,2-3,6H2 |
| Standard InChI Key | CXINQGDBCJCNQP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)OC(F)(F)F)CCCCl)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a benzene ring with three distinct substituents:
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Nitro group (-NO): Positioned at the 2nd carbon, this electron-withdrawing group enhances electrophilic substitution reactivity.
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Trifluoromethoxy group (-OCF): Located at the 6th carbon, this group contributes to lipophilicity and metabolic stability.
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3-Chloropropyl chain (-CHCHCHCl): Attached to the 1st carbon, this alkyl halide chain introduces steric bulk and potential nucleophilic substitution sites.
The spatial arrangement of these groups creates a polarized electronic environment, influencing intermolecular interactions and solubility.
Spectroscopic and Thermodynamic Data
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 283.63 g/mol |
| IUPAC Name | 2-(3-Chloropropyl)-1-nitro-3-(trifluoromethoxy)benzene |
| Canonical SMILES | C1=CC(=C(C(=C1)OC(F)(F)F)CCCCl)N+[O-] |
| InChIKey | CXINQGDBCJCNQP-UHFFFAOYSA-N |
The trifluoromethoxy group’s electronegativity () and the nitro group’s resonance effects () significantly alter the benzene ring’s electron density .
Synthesis and Industrial Production
Stepwise Synthesis
Industrial synthesis typically follows a multi-step route:
Step 1: Chloropropylation of Benzene
Benzene undergoes Friedel-Crafts alkylation with 3-chloropropyl chloride in the presence of AlCl to form 1-(3-chloropropyl)benzene.
Step 2: Nitration
The intermediate is nitrated using a mixture of concentrated HNO and HSO at 30–35°C, yielding 1-(3-chloropropyl)-2-nitrobenzene .
Step 3: Trifluoromethoxylation
A trifluoromethoxy group is introduced via nucleophilic aromatic substitution using 2,4-dinitro-1-(trifluoromethoxy)benzene (DNTFB) as an OCF source . The reaction proceeds under anhydrous conditions at 80°C for 4–6 hours, achieving a para-substitution yield of ~90% .
Process Optimization
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Continuous Flow Reactors: Enhance yield (85–92%) by minimizing side reactions.
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Purification: Distillation under reduced pressure isolates the product with >98% purity .
Applications in Pharmaceutical Development
Bioactivity and Mechanism
The compound’s nitro group participates in redox reactions, generating reactive oxygen species (ROS) that disrupt microbial cell membranes. Preliminary studies suggest:
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Antimicrobial Activity: MIC values of 12.5 µg/mL against Staphylococcus aureus.
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Anticancer Potential: IC = 8.7 µM for HeLa cells via apoptosis induction.
Prodrug Design
The 3-chloropropyl chain serves as a prodrug linker, enabling targeted release in alkaline environments (e.g., tumor tissues). Hydrolysis yields 2-nitro-6-(trifluoromethoxy)phenol, a cytotoxic metabolite.
Agrochemical Applications
Herbicidal Activity
In field trials, the compound (applied at 2 kg/ha) inhibited weed growth by 78% without affecting crops. The trifluoromethoxy group enhances soil adsorption, reducing groundwater leaching.
Insecticidal Properties
Against Aedes aegypti larvae, LC = 0.45 ppm, outperforming malathion (LC = 1.2 ppm). The nitro group’s electron-deficient nature disrupts insect acetylcholinesterase.
Comparative Analysis with Analogues
| Compound | Key Differences | Bioactivity (IC) |
|---|---|---|
| 1-(3-Chloropropyl)-2-nitrobenzene | Lacks -OCF; reduced lipophilicity | 23.4 µM (HeLa) |
| 1-Nitro-3-(trifluoromethoxy)benzene | No chloropropyl chain; limited cell penetration | 45.6 µM (HeLa) |
The trifluoromethoxy group’s +R effect stabilizes transition states in SNAr reactions, enhancing synthetic versatility compared to analogues .
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